molecular formula C11H11NO4 B1300734 (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid CAS No. 99333-54-7

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

Cat. No.: B1300734
CAS No.: 99333-54-7
M. Wt: 221.21 g/mol
InChI Key: PUKMRNJLFMISMT-SECBINFHSA-N
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Description

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features an oxazolidine ring, a phenyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of L-phenylalanine with glyoxylic acid under acidic conditions to form the oxazolidine ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as p-toluenesulfonic acid to accelerate the reaction and improve the efficiency. The product is then purified through crystallization or chromatography techniques to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, typically in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Oxazolidine derivatives with additional oxygen functionalities.

    Reduction: Amino alcohols with an open-chain structure.

    Substitution: Phenyl-substituted oxazolidineacetic acid derivatives.

Scientific Research Applications

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antibiotics and antiviral drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-phenyl-3-oxazolidinepropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-Oxo-4-phenyl-3-thiazolidineacetic acid: Contains a thiazolidine ring instead of an oxazolidine ring.

    2-Oxo-4-phenyl-3-oxazolidinebutyric acid: Features a butyric acid moiety instead of acetic acid.

Uniqueness

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is unique due to its specific chiral configuration and the presence of the oxazolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile intermediate make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMRNJLFMISMT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357473
Record name (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99333-54-7
Record name (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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